1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one
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Overview
Description
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one is a chemical compound with significant importance in various fields of scientific research It is characterized by the presence of a dihydroxyphenyl group and an ethylamino group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and ethylamine.
Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with ethylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of an ethylamino group.
1-(3,4-Dihydroxyphenyl)-2-(propylamino)propan-1-one: Similar structure but with a propylamino group instead of an ethylamino group.
Uniqueness
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dihydroxyphenyl and ethylamino groups allows for a wide range of chemical modifications and interactions with biological targets.
Properties
CAS No. |
93777-00-5 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C11H15NO3/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8/h4-7,12-14H,3H2,1-2H3 |
InChI Key |
MMTPCMCJFNWHLO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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